Benzeneacetic acid, 5,8,13,13a-tetrahydro-10,11-dimethoxy-6H-dibenzo(a,g)quinolizin-3-yl ester, (-)-
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Overview
Description
Benzeneacetic acid, 5,8,13,13a-tetrahydro-10,11-dimethoxy-6H-dibenzo(a,g)quinolizin-3-yl ester, (-)- is a complex organic compound with a unique structure that includes a dibenzoquinolizine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 5,8,13,13a-tetrahydro-10,11-dimethoxy-6H-dibenzo(a,g)quinolizin-3-yl ester, (-)- typically involves cycloaddition reactions. One efficient method involves the reaction of isoquinolinium salts with 3-nitrochromenes in the presence of triethylamine as a base in ethanol at room temperature . This reaction is diastereoselective and yields a single stereoisomer.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, 5,8,13,13a-tetrahydro-10,11-dimethoxy-6H-dibenzo(a,g)quinolizin-3-yl ester, (-)- can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinone derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
Benzeneacetic acid, 5,8,13,13a-tetrahydro-10,11-dimethoxy-6H-dibenzo(a,g)quinolizin-3-yl ester, (-)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the interactions of organic compounds with biological systems.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzeneacetic acid, 5,8,13,13a-tetrahydro-10,11-dimethoxy-6H-dibenzo(a,g)quinolizin-3-yl ester, (-)- exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor function. The specific details of these interactions depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzeneacetic acid: A simpler compound with a similar acetic acid moiety.
Dibenzoquinolizine derivatives: Compounds with similar core structures but different substituents.
Uniqueness
Benzeneacetic acid, 5,8,13,13a-tetrahydro-10,11-dimethoxy-6H-dibenzo(a,g)quinolizin-3-yl ester, (-)- is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
CAS No. |
93822-49-2 |
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Molecular Formula |
C27H27NO4 |
Molecular Weight |
429.5 g/mol |
IUPAC Name |
(10,11-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-3-yl) 2-phenylacetate |
InChI |
InChI=1S/C27H27NO4/c1-30-25-15-20-14-24-23-9-8-22(32-27(29)12-18-6-4-3-5-7-18)13-19(23)10-11-28(24)17-21(20)16-26(25)31-2/h3-9,13,15-16,24H,10-12,14,17H2,1-2H3 |
InChI Key |
VJTLSQQKCDNRKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN3CCC4=C(C3CC2=C1)C=CC(=C4)OC(=O)CC5=CC=CC=C5)OC |
Origin of Product |
United States |
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